4-amino-2,2,3,3,4,4-hexadeuteriobutanoic acid
Overview
Description
4-Aminobutyric acid-2,2,3,3,4,4-d6 is a deuterated form of 4-Aminobutyric acid, which is a significant inhibitory neurotransmitter in the central nervous system of mammals . The deuterated version is often used in scientific research to study various biochemical processes due to its unique isotopic properties.
Mechanism of Action
Target of Action
The primary target of 4-Aminobutyric acid-2,2,3,3,4,4-d6 , also known as 4-amino-2,2,3,3,4,4-hexadeuteriobutanoic acid or GABA-d6 , is the GABA receptor . This receptor is a type of neurotransmitter receptor in the brain of adult mammals . It plays a crucial role in inhibitory synaptic transmission .
Mode of Action
GABA-d6 interacts with its target, the GABA receptor, by binding to it . This binding action results in the activation of the receptor, leading to an increase in inhibitory synaptic transmission . This means that the compound can reduce the activity of neurons, leading to a decrease in the overall excitability of the nervous system .
Biochemical Pathways
The action of GABA-d6 affects several biochemical pathways. One of the most significant is the glucose metabolism pathway in the brain . By activating the GABA receptor, GABA-d6 can stimulate glucose metabolism, promoting the biosynthesis of acetylcholine . This neurotransmitter is essential for many functions of the nervous system, including memory and muscle control .
Result of Action
The molecular and cellular effects of GABA-d6’s action include a decrease in neuronal excitability and an increase in inhibitory synaptic transmission . This can lead to effects such as sedation, anxiolysis, and muscle relaxation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Aminobutyric acid-2,2,3,3,4,4-d6 involves the chemical synthesis of 4-Aminobutyric acid with deuterium atoms replacing the hydrogen atoms at specific positions. This can be achieved through the following steps:
Chemical Synthesis:
Crystallization: The deuterated compound is then crystallized to obtain pure 4-Aminobutyric acid-2,2,3,3,4,4-d6.
Industrial Production Methods
Industrial production of 4-Aminobutyric acid-2,2,3,3,4,4-d6 typically involves large-scale chemical synthesis followed by purification processes such as crystallization and chromatography to ensure high isotopic purity .
Chemical Reactions Analysis
Types of Reactions
4-Aminobutyric acid-2,2,3,3,4,4-d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogenating agents and other nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of 4-Aminobutyric acid with different functional groups, which can be used for further chemical synthesis and research .
Scientific Research Applications
4-Aminobutyric acid-2,2,3,3,4,4-d6 has a wide range of applications in scientific research:
Biology: Helps in studying metabolic pathways and enzyme mechanisms involving 4-Aminobutyric acid.
Medicine: Used in research related to neurological disorders and the role of inhibitory neurotransmitters.
Industry: Employed in the development of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
4-Aminobutyric acid: The non-deuterated form, which is the most common inhibitory neurotransmitter in the central nervous system.
Vigabatrin: A derivative used as an antiepileptic drug.
Gamma-hydroxybutyric acid: Another compound with similar inhibitory effects on the central nervous system.
Uniqueness
4-Aminobutyric acid-2,2,3,3,4,4-d6 is unique due to its deuterium labeling, which makes it particularly useful in research applications involving isotopic tracing and detailed mechanistic studies .
Properties
IUPAC Name |
4-amino-2,2,3,3,4,4-hexadeuteriobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c5-3-1-2-4(6)7/h1-3,5H2,(H,6,7)/i1D2,2D2,3D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCSSZJGUNDROE-NMFSSPJFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10496733 | |
Record name | 4-Amino(~2~H_6_)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10496733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70607-85-1 | |
Record name | 4-Amino(~2~H_6_)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10496733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 70607-85-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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